3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 1040655-10-4) is a heterocyclic molecule featuring a triazolo-pyrimidinone core fused with a 1,2,4-oxadiazole ring. Its structure includes a benzyl group at position 3 and a trimethoxyphenyl-substituted oxadiazole moiety at position 6 (Figure 1). This compound is synthesized via nucleophilic substitution or cyclization reactions involving precursors like substituted phenyl-1,2,4-oxadiazoles and triazolo-pyrimidinone intermediates, often under basic conditions (e.g., Cs₂CO₃ in DMF) .
Key structural features:
- 3,4,5-Trimethoxyphenyl group: Enhances lipophilicity and may influence biological activity via methoxy group interactions.
- Benzyl substituent: Modulates steric and electronic properties.
The compound is commercially available (e.g., from Ambeed, Inc.) for research applications, including drug discovery .
Properties
IUPAC Name |
3-benzyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O5/c1-32-16-9-15(10-17(33-2)20(16)34-3)21-25-18(35-27-21)12-29-13-24-22-19(23(29)31)26-28-30(22)11-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOLGRJVBHXHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazolopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde or its derivatives, which can be coupled to the core structure through various coupling reactions.
Formation of the Oxadiazole Moiety: This can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Final Coupling and Functionalization: The final product is obtained by coupling the intermediate compounds and performing necessary functional group modifications under controlled conditions.
Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and processes, helping to elucidate the role of specific molecular interactions in cellular functions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings, with specific functional attributes.
Mechanism of Action
The mechanism of action of 3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The oxadiazole moiety may contribute to the compound’s ability to inhibit specific enzymes, such as thioredoxin reductase, which plays a role in cellular redox balance . The triazolopyrimidinone core can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The target compound belongs to a class of triazolo-pyrimidinone derivatives with variable substituents on the benzyl and oxadiazole moieties. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural and Molecular Comparison of Analogs
Key Findings and Implications
A. Substituent Effects on Lipophilicity and Solubility
Biological Activity
3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple bioactive moieties that contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O4. It features a triazolo[4,5-d]pyrimidinone core linked to a benzyl group and a trimethoxyphenyl moiety via an oxadiazole unit. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.
| Property | Detail |
|---|---|
| Molecular Weight | 398.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1040655-10-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.
- Inhibition of Kinases : Research indicates that derivatives of triazolo[4,5-d]pyrimidines can inhibit specific kinases involved in cancer progression. The compound may disrupt pathways such as the ERK signaling cascade by binding to key regulatory proteins.
- Antioxidant Activity : The trimethoxyphenyl group contributes to the compound's ability to scavenge free radicals and reduce oxidative stress in cells.
- Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Case Study 1 : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values comparable to established chemotherapeutics .
- Case Study 2 : A multicellular spheroid model was used to evaluate the compound's efficacy against solid tumors. Results indicated significant reduction in spheroid viability at concentrations as low as 10 µM .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. Studies have shown that it can reduce prostaglandin levels in vitro .
Comparative Efficacy
In comparison with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-Benzyl-6-{[3-(3-methoxyphenyl)-1,2,4-thiadiazol]} | 12 | COX inhibition |
| 3-Benzyltriazolo[4,5-d]pyrimidine derivatives | 8 | Kinase inhibition |
| 3-Benzyl-6-(trimethoxyphenyl)thiadiazole | 15 | Antioxidant and anti-inflammatory actions |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
